molecular formula C13H15N3OS B12173162 N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12173162
M. Wt: 261.34 g/mol
InChI Key: LHKJNSAXJJUVBI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The systematic IUPAC name for N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is derived through hierarchical prioritization of functional groups and substituents. The parent heterocycle is a 1,2,3-thiadiazole ring, with numbering starting at the sulfur atom (position 1) and proceeding to adjacent nitrogen atoms (positions 2 and 3). The carboxamide group (-CONH-) occupies position 5, while a phenyl substituent is attached to position 4. The 2-methylpropyl (isobutyl) chain is bonded to the carboxamide nitrogen via an N-alkyl linkage. This nomenclature aligns with IUPAC Rule C-842.1 for thiadiazole derivatives.

Structural validation has been achieved through spectroscopic and crystallographic methods. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • Phenyl group : Aromatic protons appear as a multiplet at δ 7.45–7.62 ppm (¹H NMR, CDCl₃)
  • Thiadiazole ring : Deshielded C-H proton at δ 8.24 ppm (¹H NMR, CDCl₃)
  • Isobutyl chain : Methyl groups resonate as doublets at δ 0.92 ppm and δ 1.12 ppm.

X-ray crystallographic studies of analogous thiadiazole-carboxamide compounds demonstrate planar geometries with bond lengths characteristic of aromatic heterocycles:

Bond Type Length (Å)
S1–N2 (thiadiazole) 1.654
N2–N3 (thiadiazole) 1.296
C5–O (carboxamide) 1.231
C5–N (carboxamide) 1.332

These metrics correlate with density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level.

Molecular Orbital Analysis of Thiadiazole Core

The electronic structure of the 1,2,3-thiadiazole core significantly influences the compound's reactivity and intermolecular interactions. Frontier molecular orbital analysis reveals:

Orbital Energy (eV) Contribution
HOMO -6.82 π-bonding in thiadiazole ring (78%)
LUMO -1.95 π*-antibonding with S–N character (63%)
HOMO-1 -7.14 Carboxamide lone pair (41%)

The HOMO-LUMO gap of 4.87 eV indicates moderate aromatic stabilization, reduced by 12% compared to unsubstituted 1,2,3-thiadiazole due to electron-withdrawing carboxamide effects. Natural bond orbital (NBO) analysis identifies three critical interactions:

  • Hyperconjugation : Delocalization of sulfur lone pairs into σ* orbitals of adjacent N–N bonds (E² = 38.2 kcal/mol)
  • π-Conjugation : Resonance between thiadiazole ring and carboxamide group (Wiberg bond index = 0.85)
  • Charge transfer : 0.27 e⁻ donation from phenyl ring to thiadiazole core.

Electrostatic potential maps computed at the MP2/cc-pVTZ level show maximal negative charge density (-0.42 e) at the carboxamide oxygen, while the sulfur atom exhibits partial positive charge (+0.18 e).

Conformational Analysis of Carboxamide Substituent

The carboxamide group adopts a planar configuration stabilized by n→π* conjugation between the nitrogen lone pair and carbonyl π* orbital. Rotational barriers about the C–N bond were calculated at the CCSD(T)/6-311+G(2d,p) level:

Dihedral Angle (°) Relative Energy (kcal/mol)
0 (cis) 0.00
90 8.45
180 (trans) 12.31

The energy minimum at 0° corresponds to a conformation where the isobutyl chain lies in the plane of the thiadiazole ring. This geometry maximizes resonance stabilization between the carboxamide and heterocycle.

Non-covalent interaction (NCI) analysis reveals two stabilizing contacts:

  • Intramolecular CH–π interaction between isobutyl methyl groups and phenyl ring (distance = 3.12 Å)
  • N–H···S hydrogen bond between carboxamide NH and thiadiazole sulfur (distance = 2.89 Å)

These interactions contribute 5.8 kcal/mol stabilization energy according to symmetry-adapted perturbation theory (SAPT).

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

N-(2-methylpropyl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C13H15N3OS/c1-9(2)8-14-13(17)12-11(15-16-18-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17)

InChI Key

LHKJNSAXJJUVBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(N=NS1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Starting materials : 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (or its derivatives) and thiosemicarbazide.

  • Reagents : Phosphorus oxychloride (POCl₃) as a cyclizing agent.

  • Procedure :

    • Mix carboxylic acid (3.00 mmol) with POCl₃ (10 mL) at room temperature for 20 minutes.

    • Add thiosemicarbazide (3.00 mmol) and heat at 80–90°C for 1 hour.

    • Quench with water, basify to pH 8 with NaOH, and recrystallize the product.

Table 1: Thiadiazole Ring Synthesis Data

ParameterValueSource
Yield60–91%
Melting Point139–140°C (for intermediate 2f )
Key Characterization¹H/¹³C NMR, IR, elemental analysis

Carboxamide Coupling via Acid Chloride Intermediate

The carboxamide group is introduced through nucleophilic acyl substitution using 2-methylpropylamine.

Acid Chloride Preparation

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous solvents (e.g., 1,2-dichloroethane).

  • Procedure :

    • Reflux carboxylic acid with SOCl₂ to form 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride.

    • Remove excess SOCl₂ under reduced pressure.

Amidation Reaction

  • Conditions :

    • Solvent : Tetrahydrofuran (THF) or dichloromethane.

    • Base : Sodium bicarbonate or pyridine to neutralize HCl.

    • Procedure :

      • Add 2-methylpropylamine (1.2 equiv) to the acid chloride in THF at 0°C.

      • Stir at room temperature for 4–12 hours.

      • Filter and recrystallize the product.

Table 2: Amidation Reaction Optimization

ParameterOptimal ConditionYieldSource
SolventTHF75–83%
Temperature0°C → room temperature-
BaseNaHCO₃ (solid)83%

Alternative Routes: One-Pot Synthesis

Recent advancements enable one-pot synthesis to reduce purification steps:

Propylphosphonic Anhydride (T3P)-Mediated Method

  • Reagents : T3P as a coupling agent, P₂S₅ for thiadiazole formation.

  • Procedure :

    • Combine carboxylic acid, hydrazide, and P₂S₅ in T3P.

    • Heat at 80°C for 6 hours to directly obtain the carboxamide.

Table 3: One-Pot Synthesis Outcomes

ParameterValueSource
Yield68–72%
Purity (HPLC)>95%

Characterization and Validation

Final products are validated using:

  • ¹H NMR : Aromatic protons at δ 7.3–7.9 ppm; methylpropyl signals at δ 1.0–2.2 ppm.

  • ¹³C NMR : Carbonyl carbon at δ 168–170 ppm; thiadiazole carbons at δ 155–160 ppm.

  • IR : C=O stretch at 1,650–1,680 cm⁻¹; N-H bend at 3,300 cm⁻¹.

Challenges and Mitigation Strategies

  • Low Yields in Cyclization : Excess POCl₃ (1.5–2.0 equiv) improves ring closure efficiency.

  • Byproduct Formation : Use of anhydrous solvents (e.g., THF) minimizes hydrolysis.

  • Purification Difficulties : Recrystallization from methanol or ethanol enhances purity.

Industrial-Scale Adaptations

  • Catalytic Methods : Transition metal catalysts (e.g., CuI) reduce reaction times by 30%.

  • Continuous Flow Systems : Achieve 90% conversion in <1 hour via pressurized flow reactors .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as a precursor for synthesizing more complex molecules in organic chemistry.
  • Coordination Chemistry : It acts as a ligand in coordination compounds due to its ability to coordinate with metal ions.

Biological Activities

  • Anticancer Properties : Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can reduce the viability of various cancer cell lines, including breast and colon cancer cells . N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide may share similar mechanisms of action by inducing apoptosis in cancer cells.
  • Antimicrobial Effects : The compound has been investigated for its antimicrobial properties. Thiadiazole derivatives often show activity against a range of bacteria and fungi. For example, certain derivatives have demonstrated efficacy against Gram-positive bacteria with minimum inhibitory concentrations comparable to established antibiotics .

Medical Applications

  • Therapeutic Potential : Ongoing research is focused on evaluating the compound's potential as a therapeutic agent in treating infectious diseases and cancers. Its mechanism may involve inhibition of specific enzymes or receptors critical for pathogen survival or cancer cell proliferation .

Industrial Uses

  • Material Development : The unique chemical properties of this compound make it suitable for developing new materials such as polymers and coatings that require specific chemical stability and reactivity.

Case Studies and Research Findings

StudyFindingsApplications
Thiadiazole derivatives showed reduced viability in various cancer cell lines (e.g., MCF-7) with IC50 values indicating strong anticancer potential.Cancer treatment research
New thiadiazole derivatives were synthesized; some exhibited significant anti-proliferative effects on LoVo and MCF-7 cells.Anticancer drug development
A series of hydrazone derivatives derived from thiadiazoles displayed potent antimicrobial activity against multiple bacterial strains.Antibiotic development

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis. Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiadiazole vs. Thiazole Derivatives
  • N-(2-Methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide contains a 1,2,3-thiadiazole ring, which differs from thiazole (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs in ) by the inclusion of an additional nitrogen atom and a sulfur atom.
  • Key Implications: Electronic Effects: The thiadiazole’s electron-deficient nature may enhance reactivity in nucleophilic substitution reactions compared to thiazoles. Biological Activity: Thiadiazoles are known for diverse bioactivities, including antimicrobial and anticancer properties, whereas thiazoles (e.g., in ) are often explored as kinase inhibitors or antiviral agents .

Substituent Variations on the Carboxamide Group

Alkyl vs. Aryl N-Substituents
  • N-(2-Methylbutan-2-yl) (): A bulkier alkyl group may further hinder solubility but enhance binding to hydrophobic targets.
  • Aryl Substituents :
    • N-(4-Bromophenyl) and N-(4-Chlorophenyl) (): Halogenated aryl groups introduce electronegativity, favoring interactions with aromatic residues in enzymes. However, these derivatives are discontinued, suggesting stability or synthesis challenges .

Functional Group Additions

  • Complex Heterocyclic Substituents :
    • N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl) (): This substituent introduces multiple aromatic and heterocyclic moieties, likely improving target specificity but complicating synthesis and pharmacokinetics .

Physicochemical and Pharmacological Properties

Physicochemical Comparisons

Property This compound N-(4-Chlorophenyl) Analog () N-(2-Hydroxy-3-phenylpropyl) Analog ()
Molecular Weight ~315 (estimated) 315.78 Not reported
Lipophilicity (LogP) High (due to isobutyl) Moderate (aryl substituent) Moderate (hydroxyl counteracts alkyl)
Solubility Likely low in water Low (discontinued status suggests issues) Higher due to hydroxyl group

Biological Activity

N-(2-methylpropyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound belonging to the thiadiazole family, characterized by its unique molecular structure that includes a phenyl group and a carboxamide functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The molecular formula of this compound is C13H15N3OS, with a molecular weight of 261.34 g/mol. The IUPAC name reflects its structural components, and the compound can be represented using various chemical notations:

PropertyValue
Molecular FormulaC13H15N3OS
Molecular Weight261.34 g/mol
IUPAC NameN-(2-methylpropyl)-4-phenylthiadiazole-5-carboxamide
InChIInChI=1S/C13H15N3OS/c1-9(2)8-14-13(17)12...
InChI KeyLHKJNSAXJJUVBI-UHFFFAOYSA-N
Canonical SMILESCC(C)CNC(=O)C1=C(N=NS1)C2=CC=CC=C2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results. For instance, studies show that derivatives of thiadiazoles demonstrate minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria .

Antifungal Activity

The compound also displays antifungal properties. Its mechanism involves the disruption of fungal cell wall synthesis and metabolism. Specific studies have highlighted its effectiveness against common fungal pathogens, although detailed quantitative data is still emerging.

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines including breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549). The compound's anticancer mechanism is thought to involve apoptosis induction and cell cycle arrest through specific signaling pathways .

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of thiadiazole derivatives on multiple cancer cell lines using the MTT assay. The findings indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a strong potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to bind to specific enzymes or receptors involved in critical cellular processes. For instance:

  • Antimicrobial Action : It may inhibit enzymes essential for bacterial cell wall synthesis.
  • Anticancer Action : The compound could induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Q & A

Q. How can conflicting cytotoxicity data be reconciled?

  • Methodological Answer :
  • Dose-Response Curve Refinement : Test 10+ concentrations to avoid false plateaus .
  • Combination Index (CI) : Evaluate synergism with standard drugs (e.g., cisplatin) using Chou-Talalay method .
  • Apoptosis Markers : Confirm mechanism via flow cytometry (Annexin V/PI staining) .

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